Product packaging for Bicyclo[2.2.1]heptane-2,6-diol(Cat. No.:)

Bicyclo[2.2.1]heptane-2,6-diol

Cat. No.: B12828313
M. Wt: 128.17 g/mol
InChI Key: XOYHRNZRFKXMMI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,6-diol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B12828313 Bicyclo[2.2.1]heptane-2,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYHRNZRFKXMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Bicyclo 2.2.1 Heptane Scaffolds in Molecular Design

The Bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in numerous functional compounds. rsc.org Its significance stems from a combination of unique structural and stereochemical properties that make it an invaluable building block in molecular design.

The defining feature of the bicyclo[2.2.1]heptane system is its rigid, bridged cyclic structure. This rigidity imparts a high degree of conformational pre-organization, which is a desirable trait in designing molecules for specific biological targets or material properties. Unlike flexible aliphatic chains, the norbornane (B1196662) framework locks substituents into well-defined spatial orientations (exo or endo), which can enhance selectivity in chemical reactions and interactions with biological receptors. This structural rigidity is a widely used strategy in drug discovery. rsc.org

Furthermore, the strained nature of the bicyclic system influences the reactivity of the compound and its derivatives. The unique three-dimensional shape and hydrophobic characteristics are valuable in the development of pharmaceutical compounds, including antiviral and anti-cancer agents. rsc.org For example, derivatives containing the bicyclo[2.2.1]heptane core have been investigated as CXCR2 selective antagonists for potential use in treating metastatic cancer. rsc.org The scaffold is also central to the design of chiral auxiliaries and ligands for asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals. rsc.org

Overview of Norbornane Diols in Advanced Synthesis

Stereoselective Synthesis Approaches to Norbornane Diols

Oxidative Dihydroxylation Strategies

Oxidative dihydroxylation of alkenes is a direct and powerful method for the synthesis of vicinal diols. wikipedia.org For norbornene and its derivatives, this reaction typically proceeds with syn-stereochemistry, where both hydroxyl groups are added to the same face of the double bond.

Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). Due to the expense and toxicity of osmium, it is often used in catalytic amounts in conjunction with a co-oxidant. wikipedia.org The Upjohn dihydroxylation, for instance, uses N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. wikipedia.org A significant advancement in this area is the Sharpless Asymmetric Dihydroxylation, which employs a chiral ligand to induce enantioselectivity, allowing for the preparation of optically active diols from prochiral olefins. wikipedia.orgacs.org This method is highly reliable for producing syn-diols with predictable stereochemistry based on the choice of the chiral auxiliary (derivatives of dihydroquinidine (B8771983) or dihydroquinine). wikipedia.org

The stereochemical outcome of the dihydroxylation of norbornene itself is influenced by the steric hindrance of the bicyclic system. Attack of the bulky dihydroxylating agent typically occurs from the less hindered exo face, leading to the formation of exo,exo-diols.

Table 1: Comparison of Dihydroxylation Reagents

Reagent System Typical Stereoselectivity Key Features
OsO₄ (catalytic), NMO syn-dihydroxylation High yields, good functional group tolerance. wikipedia.org
KMnO₄ (cold, dilute) syn-dihydroxylation Less expensive but can lead to over-oxidation.

Diels-Alder Reaction Pathways to Bicyclo[2.2.1]heptane Precursors

The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework. ontosight.ai This [4+2] cycloaddition, typically between cyclopentadiene (B3395910) (the diene) and a suitable dienophile, is highly regio- and stereoselective. ontosight.airesearchgate.net The stereochemical course of the reaction often favors the formation of the endo isomer due to secondary orbital interactions, a preference that can be enhanced by using Lewis acid catalysts. scirp.org

To synthesize diols, dienophiles containing latent hydroxyl functionalities are used. For example, the reaction of cyclopentadiene with vinylene carbonate yields a carbonate adduct which, upon hydrolysis, gives cis-bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com Similarly, using maleic anhydride (B1165640) as the dienophile produces an endo-adduct that can be reduced to the corresponding diol. arkat-usa.org These unsaturated diol precursors can then be hydrogenated to yield the saturated bicyclo[2.2.1]heptane diols.

Table 2: Diels-Alder Reactions for Diol Precursors

Dienophile Product after Cycloaddition & Transformation Resulting Diol Stereochemistry
Vinylene Carbonate Bicyclo[2.2.1]hept-5-ene-2,3-diol (after hydrolysis) cis-endo or cis-exo depending on approach
Maleic Anhydride cis-endo-5,6-bis(hydroxymethyl)bicyclo[2.2.1]hept-2-ene (after reduction) cis-endo

Enantioselective Routes from Norbornadiene Derivatives

Accessing enantiomerically pure norbornane diols can be achieved through various strategies starting from norbornadiene or its derivatives. One powerful method is the enzymatic resolution of a racemic mixture of diols or their esters. Lipase-catalyzed transesterification, for example, can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the monoacetate and the unreacted diol. researchgate.net This method has been successfully applied to the synthesis of enantiopure (+)- and (-)-bicyclo[2.2.1]heptan-syn-2,7-diol. researchgate.net

Another approach involves the asymmetric desymmetrization of meso-compounds. For instance, a meso-anhydride derived from a norbornene-type structure can be opened asymmetrically using a chiral alcohol or amine, often in the presence of a catalyst, to yield a chiral monoester or monoamide. metu.edu.tr This intermediate can then be converted into the target chiral diol. metu.edu.tr

Furthermore, asymmetric Diels-Alder reactions, employing a chiral Lewis acid catalyst or a chiral auxiliary on the dienophile, can produce enantiomerically enriched bicyclo[2.2.1]heptene precursors, which are then converted to the desired chiral diols. wpmucdn.comnih.gov

Specific Reaction Chemistries for this compound Isomers

Swern Oxidation of Unsaturated Bicyclo[2.2.1]heptane Diols

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. mdpi.com

In the context of norbornane chemistry, the Swern oxidation of vicinal diols like bicyclo[2.2.1]hept-5-ene-2,3-diol provides an effective route to the corresponding α-diketone, bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.comresearchgate.net Research has shown that using trifluoroacetic anhydride instead of oxalyl chloride can improve the yield of this transformation. mdpi.com While this reaction converts the diol to a dione (B5365651), it demonstrates the specific reactivity of the hydroxyl groups on the norbornane scaffold under these conditions and serves as a key step in synthetic pathways that may later re-introduce hydroxyl groups in a different configuration or at a different position.

Ring-Opening Reactions of Epoxide Precursors

The ring-opening of epoxide precursors is a versatile strategy for introducing diol functionalities with well-defined stereochemistry. Epoxides on the bicyclo[2.2.1]heptane framework can be synthesized by the epoxidation of a carbon-carbon double bond, often using a peroxy acid. The subsequent ring-opening can be performed under acidic or basic conditions with a nucleophile, typically water or a hydroxide (B78521) source, to yield a diol. arkat-usa.org

These reactions are generally subject to stereoelectronic control. The nucleophilic attack on the epoxide ring often occurs at a carbon atom from the side opposite to the C-O bond, resulting in a trans-diol. researchgate.net For norbornane systems, the regioselectivity and stereoselectivity of the ring-opening are influenced by the rigid, strained structure. For example, the opening of exo-2,3-epoxynorbornane can lead to different diol isomers depending on the reaction conditions. utexas.edu Chiral acid-catalyzed ring-opening of meso-epoxides has also been developed as a sophisticated method to produce enantiomerically enriched products. researchgate.net This approach provides a powerful tool for accessing specific isomers of bicyclo[2.2.1]heptane diols that may be difficult to obtain through other methods.

Multi-step Syntheses for Fluorinated Analogues

The introduction of fluorine into the bicyclo[2.2.1]heptane (norbornane) framework can significantly alter the physicochemical properties of the resulting diols, making them valuable monomers for specialized polymers. However, the synthesis of fluorinated norbornane diols is often complicated by steric and electronic effects, necessitating multi-step synthetic routes.

A significant application driving the synthesis of fluorinated norbornane diols is in the field of photolithography for microelectronics manufacturing. Fluorinated norbornene monomers are desirable for use in 157 nm photoresists, but they often fail to undergo traditional addition and radical polymerizations. Condensation polymerization of fluorinated norbornane diols offers a viable alternative.

One successful multi-step synthesis yields endo-2-exo-3-dihydroxynorbornane bearing a 5-endo-[2,2-bis(trifluoromethyl)hydroxyethyl] substituent. researchgate.net The general approach to obtaining fluorinated norbornane compounds involves the Diels-Alder reaction between cyclopentadiene and a fluorinated alkene. biosynth.com However, subsequent functionalization to introduce the diol groups can be challenging. For instance, while direct oxidative dihydroxylation of norbornene is a straightforward route to the corresponding diol, this method is often not viable for fluorine-substituted systems, which may require more complex pathways. biosynth.com

The challenges in these syntheses arise from both steric hindrance and the electronic influence of the fluorine substituents. researchgate.netresearchgate.net These factors can affect the reactivity of the double bond and the stereochemical outcome of subsequent reactions. Consequently, synthetic routes often need to be carefully designed and optimized for each specific fluorinated analogue. biosynth.com

Table 1: Selected Fluorinated Norbornane Diol Synthesis

Starting MaterialKey Reagents/StepsProductReference
Fluorinated Norbornene1. Epoxidation2. Ring-openingFluorinated Norbornane Diol biosynth.com
Norbornene with Fluorinated SubstituentDiels-Alder reaction followed by hydroxylationendo-2-exo-3-dihydroxynorbornane with a 5-endo-[2,2-bis(trifluoromethyl)hydroxyethyl] substituent researchgate.net

Preparation of Functionalized Bicyclo[2.2.1]heptane Diols

A notable class of functionalized bicyclo[2.2.1]heptane diols are the trans-imidodiols. A specific procedure has been developed for the synthesis of trans-imidodiols of the norbornane series through the reaction of exo-2-hydroxy-5-oxo-endo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxylic acid salts with dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

The starting salts are prepared either by the epoxidation of amido acids or by the reaction of exo-2-hydroxy-5-oxo-endo-4-oxatricyclo-[4.2.1.03,7]nonane-endo-9-carboxylic acid with an appropriate amine. researchgate.net The subsequent reaction with DCC in anhydrous dichloromethane (B109758) at room temperature for 5-10 days yields the desired trans-imidodiols. researchgate.net The products are isolated by filtration, evaporation of the solvent, and purification by recrystallization. researchgate.net

The structure of the synthesized compounds, such as N-benzyl-exo-2,endo-3-dihydroxybicyclo[2.2.1]heptane-endo,endo-5,6-dicarboximide, has been confirmed by IR and 1H NMR spectroscopy, with X-ray diffraction analysis performed on select products. researchgate.net

Table 2: Synthesis of trans-Imidodiols of the Norbornane Series

Starting Salt ReactantReagentProductYieldReference
Salt of exo-2-hydroxy-5-oxo-endo-4-oxatricyclo-[4.2.1.03,7]nonane-endo-9-carboxylic acid and ammoniaDicyclohexylcarbodiimide (DCC)exo-2,endo-3-Dihydroxybicyclo-[2.2.1]-heptane-endo,endo-5,6-dicarboximide92.3% researchgate.net
Salt of exo-2-hydroxy-5-oxo-endo-4-oxatricyclo-[4.2.1.03,7]nonane-endo-9-carboxylic acid and benzylamineDicyclohexylcarbodiimide (DCC)N-Benzyl-exo-2,endo-3-dihydroxybicyclo-[2.2.1]heptane-endo,endo-5,6-dicarboximide88.5% researchgate.net

Hydroxynorbornanes, including bicyclo[2.2.1]heptane diols, are important monomers for producing condensation polymers like polyesters and polyamides. ibchem.comlibretexts.org These polymers are synthesized by the reaction of diols with dicarboxylic acids or their derivatives, resulting in the formation of ester or amide linkages and the elimination of a small molecule, such as water. ibchem.comlibretexts.orgblogspot.comsavemyexams.com

The synthesis of these diol monomers can be achieved through various routes. For instance, bicyclo[2.2.1]heptane-2,5-diol can be synthesized from cyclohexanone (B45756) and ethylene (B1197577) glycol, followed by hydrogenation. biosynth.com Another approach involves the oxidation of norbornane in the presence of a catalyst to yield a mixture of 1-hydroxynorbornane and 1,2-dihydroxynorbornane.

The Diels-Alder reaction is a fundamental strategy, for example, reacting cyclopentadiene with vinylene carbonate followed by hydrolysis to produce bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.com This diol can then be further oxidized to the corresponding dione. mdpi.com The choice of synthetic route and the specific isomer of the diol can influence the properties of the resulting condensation polymer.

Table 3: Selected Routes to Hydroxynorbornanes

Starting Material(s)Key Reaction(s)ProductReference
Cyclohexanone, Ethylene Glycol1. Reaction to form 2,5-bis(hydroxymethyl)-cyclohexanol2. HydrogenationBicyclo[2.2.1]heptane-2,5-diol biosynth.com
Vinylene Carbonate, Cyclopentadiene1. Diels-Alder reaction2. HydrolysisBicyclo[2.2.1]hept-5-ene-2,3-diol mdpi.com
NorbornaneOxidation with N-hydroxyphthalimide and Co(AA)21-Hydroxynorbornane and 1,2-dihydroxynorbornane

Stereochemical Investigations and Control in Bicyclo 2.2.1 Heptane 2,6 Diol Chemistry

Influence of Exo/Endo Stereochemistry on Reaction Outcomes

The stereochemistry of substituents on the bicyclo[2.2.1]heptane skeleton, designated as exo (syn to the one-carbon bridge) or endo (anti to the one-carbon bridge), plays a pivotal role in determining the course and outcome of chemical reactions. This influence is a direct consequence of the rigid, cage-like structure of the norbornane (B1196662) system, which presents distinct steric and electronic environments on its exo and endo faces.

In reactions involving the bicyclo[2.2.1]heptane framework, attacking reagents often show a strong preference for the less sterically hindered exo face. This general principle is a cornerstone of norbornane chemistry. For instance, in the context of cycloaddition reactions to form bicyclic systems, complete exo-diastereoselectivity is a common and desirable outcome. This selectivity arises because the approach of the dienophile is sterically shielded from the endo face by the developing bridged structure.

The stereochemical configuration of existing functional groups, such as the hydroxyl moieties in bicyclo[2.2.1]heptane-2,6-diol, also dictates the reactivity of the molecule. For example, enzymatic oxidations of bicyclic diols are highly sensitive to the exo or endo orientation of the hydroxyl groups. Studies on related oxabicyclo[2.2.1]heptane meso diols have demonstrated that enzymes like horse liver alcohol dehydrogenase can stereospecifically oxidize these compounds, leading to enantiomerically pure chiral lactones. cdnsciencepub.com The success of such transformations is intrinsically linked to the precise spatial arrangement of the hydroxyl groups, which must fit into the active site of the enzyme in a specific orientation.

Furthermore, the hydrolysis of diesters within the bicyclo[2.2.1]heptane framework can exhibit selectivity based on the exo or endo position of the ester groups. Research on the monohydrolysis of dialkyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates has revealed distinct selectivity patterns, underscoring the influence of the substituent's stereochemistry on the accessibility of the reaction center to incoming nucleophiles. researchgate.net These findings suggest that in a molecule like this compound, the relative orientation of the two hydroxyl groups would similarly govern their differential reactivity in processes such as mono-esterification or mono-etherification.

Diastereoselectivity in Norbornane Diol Synthesis

Achieving high diastereoselectivity in the synthesis of substituted norbornane diols, including the 2,6-diol, is a significant synthetic challenge. The rigid bicyclic framework can lead to the formation of multiple diastereomers, necessitating precise control over the reaction conditions and choice of reagents.

One powerful strategy for controlling diastereoselectivity is through catalyst-directed reactions. For example, ruthenium(0)-catalyzed transfer hydrogenative cycloadditions have been shown to produce bridged bicyclic systems with complete exo-diastereoselectivity. While not directly applied to the synthesis of this compound, this methodology highlights the potential of transition metal catalysis to control the stereochemical outcome of reactions that form the norbornane skeleton.

Another key aspect of diastereoselectivity is observed in the reduction of bicyclic ketones to their corresponding diols. The reduction of a diketone precursor to this compound can proceed through different diastereomeric transition states, leading to a mixture of diol isomers. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. For instance, the use of bulky reducing agents may favor attack from the less sterically hindered face of the carbonyl group.

Furthermore, the synthesis of chiral syn-1,3-diols, a structural motif present in some isomers of this compound, often relies on diastereoselective methods. While traditional methods like the Narasaka-Prasad reduction have been employed for chiral β-hydroxyketones, newer approaches are continually being developed. grafiati.com These often involve the use of chiral auxiliaries or catalysts to guide the stereochemical course of the reaction.

In the broader context of synthesizing functionalized bicyclo[2.2.1]heptane derivatives, organocatalytic formal [4+2] cycloaddition reactions have emerged as a powerful tool for achieving high diastereoselectivity and enantioselectivity. rsc.org Such strategies could potentially be adapted for the synthesis of precursors to this compound, allowing for the controlled installation of the desired stereocenters.

Chiral Resolution and Enantiomeric Purity

Given the chirality of this compound, the separation of its enantiomers and the determination of enantiomeric purity are crucial for many of its potential applications, particularly in asymmetric synthesis and medicinal chemistry. Several methods have been successfully employed for the chiral resolution of related bicyclic diols, which can be adapted for the 2,6-diol.

One of the most effective methods for chiral resolution is through the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. For instance, the enantiomers of 2,6-adamantanediol, a related bridged bicyclic diol, have been resolved via their diastereoisomeric camphanoates using (-)-camphanic acid chloride. kaimosi.com This method relies on the differential solubility of the resulting diastereomeric esters, allowing for their separation by crystallization. A similar approach could be envisioned for this compound.

Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure bicyclic diols. Lipases, in particular, have demonstrated excellent enantioselectivity in the acylation and hydrolysis of bicyclic diol derivatives. For example, lipase-catalyzed transesterification has been used for the efficient synthesis of enantiopure (+)- and (-)-bicyclo[2.2.1]heptan-syn-2,7-diol. researchgate.net In a similar vein, the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane-2,5-diol, catalyzed by pig liver esterase or lipase (B570770) from Aspergillus niger, yields optically active monoacetates and the corresponding diacetates. rsc.org

The table below summarizes the results of enzymatic resolutions of closely related bicyclic diols, illustrating the high enantiomeric excesses that can be achieved.

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)Reference
(±)-bicyclo[2.2.1]heptan-syn-2,7-diol diacetateLipaseTransesterification(+)-(2R,7S)-bicyclo[2.2.1]heptan-2,7-diol≥98% researchgate.net
(±)-bicyclo[2.2.1]heptan-syn-2,7-diol diacetateLipaseTransesterification(-)-(2S,7R)-bicyclo[2.2.1]heptan-2,7-diol≥98% researchgate.net
(±)-2,5-diacetoxybicyclo[2.2.1]heptanePig Liver EsteraseHydrolysisOptically active monoacetateHigh rsc.org
(±)-N-Bn 9-azabicyclo[3.3.1]nonane-2,6-diolCandida rugosa LipaseKinetic ResolutionEnantiomerically pure diolHigh researchgate.net

The determination of enantiomeric purity is typically achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing with a chiral agent to form diastereomers that can be distinguished by NMR.

Conformational Analysis of this compound Derivatives

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of bicyclic molecules. For related bicyclic systems like bicyclo[2.2.2]octane-2,6-dione, conformational analysis has shown that the boat-shaped conformation represents the global energy minimum. The introduction of substituents, such as the hydroxyl groups in this compound, can lead to the possibility of intramolecular hydrogen bonding, which would further stabilize certain conformations. The exo or endo orientation of these hydroxyl groups would be a critical factor in determining the potential for and geometry of such intramolecular interactions.

Studies on norbornane analogues of amino acids have shown that the bulky bicyclic structure imposes significant conformational constraints on the molecule. researchgate.net These constraints limit the accessible conformational space and can pre-organize the molecule into a specific shape. In the case of this compound, the rigid framework, combined with the stereochemistry of the hydroxyl groups, will define a relatively fixed three-dimensional structure, which is a key feature for its use as a chiral ligand or building block in supramolecular chemistry.

Reactivity and Mechanistic Studies of Bicyclo 2.2.1 Heptane 2,6 Diol and Its Derivatives

Organic Transformations of Bicyclo[2.2.1]heptane Diols

The rigid, strained bicyclic framework of bicyclo[2.2.1]heptane derivatives, also known as norbornane (B1196662) systems, imparts unique reactivity to its functional groups. The diol and its related compounds undergo a variety of organic transformations that are influenced by the stereochemistry and inherent strain of the ring system.

The oxidation of bicyclo[2.2.1]heptane diols can lead to the formation of corresponding ketones or diones, depending on the nature of the oxidizing agent and the substrate. For instance, the Swern oxidation, a mild and efficient method, has been successfully employed for the oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to its corresponding dione (B5365651). mdpi.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. mdpi.com The use of trifluoroacetic anhydride in place of oxalyl chloride has been shown to improve the yield of the resulting dione. mdpi.com

The general transformation can be represented as: Bicyclo[2.2.1]heptane-2,6-diol → Bicyclo[2.2.1]heptane-2,6-dione

The choice of oxidizing agent is crucial to avoid unwanted side reactions or rearrangements, which are common in strained bicyclic systems. Other oxidizing agents, such as those based on chromium or manganese, could also be employed, though the reaction conditions would need to be carefully controlled.

Table 1: Comparison of Reagents in Swern Oxidation of a Bicyclo[2.2.1]heptene Diol

Activating Agent Base Product Yield
Oxalyl Chloride Triethylamine Bicyclo[2.2.1]hept-5-ene-2,3-dione 61% mdpi.com
Trifluoroacetic Anhydride Triethylamine Bicyclo[2.2.1]hept-5-ene-2,3-dione 73% mdpi.com

The reduction of carboxylate derivatives, such as esters, within the bicyclo[2.2.1]heptane system typically proceeds to the corresponding alcohols. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. adelaide.edu.au For example, the reduction of a bicyclo[2.2.1]heptane dicarboxylate would yield the corresponding diol.

The stereochemistry of the reduction can be influenced by the steric hindrance of the bicyclic framework and the nature of the reducing agent. Bulky reducing agents may exhibit a higher degree of stereoselectivity, preferentially attacking from the less hindered exo face of the molecule. For instance, the reduction of a ketone in a bicyclo[2.2.1]heptane system with L-selectride has been shown to favor the formation of the trans stereo-isomer. unirioja.es

Nucleophilic substitution reactions on the bicyclo[2.2.1]heptane skeleton are highly dependent on the position of the leaving group. At bridgehead carbons (positions 1 and 4), both S(_N)1 and S(_N)2 reactions are strongly disfavored. brainly.comaskfilo.comchegg.comquora.com

S(_N)2 Reactions: Backside attack by a nucleophile is sterically hindered by the rigid cage-like structure of the bicyclic system. brainly.comaskfilo.com

S(_N)1 Reactions: The formation of a carbocation at the bridgehead is highly unstable because it cannot achieve the required planar geometry for sp² hybridization due to the extreme angle strain that would be introduced. brainly.comaskfilo.comchegg.com This is often referred to as a violation of Bredt's rule. study.com

For leaving groups at non-bridgehead positions (like C-2 or C-6), nucleophilic substitution can occur, but it is often accompanied by rearrangements due to the propensity of the system to form more stable carbocation intermediates. core.ac.uk The solvolysis of 2-norbornyl derivatives, for example, is a classic case study in physical organic chemistry, involving the formation of the non-classical 2-norbornyl cation, which can be attacked by a nucleophile from either the exo or endo face, often with a preference for the exo product. wikipedia.org

Rearrangement Mechanisms in Norbornane Systems

The norbornane framework is notorious for its tendency to undergo skeletal rearrangements, particularly under acidic conditions or when carbocationic intermediates are formed. core.ac.uk These rearrangements are driven by the relief of ring strain and the formation of more stable carbocations. libretexts.orgmasterorganicchemistry.com

The pinacol (B44631) rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde under acidic conditions. chemistrysteps.comwikipedia.org The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or aryl shift to generate a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl compound. chemistrysteps.comwikipedia.orgijfmr.com

In cyclic systems like bicyclo[2.2.1]heptane, the pinacol rearrangement can lead to ring expansion or contraction. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the diol is a critical factor; the group that is positioned trans to the leaving hydroxyl group is the one that typically migrates. wikipedia.orgijfmr.com An "extended" pinacol rearrangement has been observed in a strained bishomocubane system containing a bicyclo[2.2.1]heptane core, providing evidence for a stepwise carbocation pathway. cdnsciencepub.com

Table 2: Key Steps in the Pinacol Rearrangement

Step Description
1. Protonation An acid protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). chemistrysteps.comwikipedia.org
2. Carbocation Formation The protonated hydroxyl group departs as a water molecule, generating a carbocation. chemistrysteps.comwikipedia.org
3. 1,2-Shift An alkyl or aryl group from the adjacent carbon migrates to the carbocation center. chemistrysteps.comwikipedia.org
4. Deprotonation A water molecule removes a proton from the resulting oxonium ion to yield the final carbonyl product. msu.edu

Cationic rearrangements are a hallmark of norbornane chemistry. The most prominent of these is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a carbon-carbon bond to an adjacent carbocationic center. libretexts.orgmdpi.com This process is often sequential, leading to complex structural transformations. libretexts.org

The formation of a carbocation in the bicyclo[2.2.1]heptane system, for instance by protonation of an alkene or loss of a leaving group, can trigger a cascade of rearrangements. core.ac.uk These can include:

Wagner-Meerwein shifts: Migration of a C-C bond, which can alter the ring structure. libretexts.org For example, the acid-catalyzed reaction of camphene (B42988) leads to isobornyl chloride through such a rearrangement. msu.edulibretexts.org

Hydride shifts: Migration of a hydrogen atom with its bonding electrons (a hydride ion) to an adjacent carbocation. masterorganicchemistry.comyoutube.com

Alkyl shifts: Migration of an alkyl group, such as a methyl group, to a carbocationic center. masterorganicchemistry.comyoutube.com

These rearrangements are driven by the pursuit of greater stability, such as the conversion of a secondary carbocation to a more stable tertiary carbocation, or the relief of ring strain. libretexts.orgmasterorganicchemistry.com The intricate network of possible rearrangements in the norbornyl system has been a subject of extensive mechanistic studies, leading to the famous debate over the existence of the non-classical 2-norbornyl cation. core.ac.ukwikipedia.org

Computational Insights into Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving bicyclo[2.2.1]heptane derivatives. Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided valuable information on transition state geometries, reaction energetics, and the factors governing product distributions.

DFT calculations have been instrumental in understanding the cycloisomerization reactions of the bicyclo[2.2.1]heptane system. For instance, the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives with performic acid has been investigated using DFT. dnu.dp.ua These studies have shown that the transition states possess a significant biradical character. The preference for the exo-approach of the oxidant in the case of a 7-syn-hydroxy derivative is attributed to the stabilization of the transition state through hydrogen bonding. dnu.dp.ua Conversely, steric repulsion from a chlorine atom or a methyl group at the 7-syn position favors the formation of endo-epoxides. dnu.dp.ua

In a different type of cycloisomerization, a gold-catalyzed reaction of 1,6-diynes has been developed to provide an atom-economic route to bicyclo[2.2.1]hept-5-en-2-ones. researchgate.net Mechanistic studies, likely supported by DFT, suggest that the regioselectivity in unsymmetrical starting materials can be controlled by both electronic and steric factors. researchgate.net While these studies were not performed on this compound itself, the principles of transition state stabilization and steric control are directly applicable to understanding its potential cycloisomerization reactions.

The rigid framework of bicyclo[2.2.1]heptane derivatives makes them excellent substrates for studying the stereochemical outcomes of intramolecular free radical reactions. Computational analyses have been crucial in explaining the mechanisms and predicting the products of these reactions. For example, the synthesis of conformationally constrained epibatidine (B1211577) analogues, which are 7-azabicyclo[2.2.1]heptane derivatives, has been achieved through radical cyclization. researchgate.net Theoretical findings have been vital in understanding the unexpected experimental results and in selecting appropriate precursors for successful cyclization. The mechanism and the significant effect of the protecting group on the 7-nitrogen atom on the outcome of these radical-mediated cyclizations have been elucidated through such computational studies. researchgate.net

The synthesis and reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical have been extensively studied in both intermolecular and intramolecular processes. researchgate.net Computational analyses have been employed to explain the mechanisms and stereochemical outcomes of these transformations. researchgate.net These studies on aza-derivatives provide a strong basis for predicting the behavior of radicals generated from this compound, where the hydroxyl groups could influence the radical's reactivity through hydrogen bonding or by altering the electronic properties of the bicyclic system.

Mass spectrometry is a key analytical technique for studying the structure and fragmentation of molecules. The fragmentation of bicyclo[2.2.1]heptane derivatives under electron ionization (EI) often follows characteristic pathways that are influenced by the rigid ring system. A diagnostically important decomposition process for bicyclo[2.2.1]hept-5-ene-2,3-diol is the retro-Diels-Alder (rDA) reaction in the molecular ion, which leads to the formation of cyclopentadiene (B3395910) and 1,2-ethenediol radical cations. aip.org

The mass spectra of exo- and endo-norborneol, which are closely related to the diol, have been studied in detail. researchgate.net These isomers exhibit common fragmentation pathways, with the major routes involving specific rearrangements of the molecular ion. The loss of a water molecule from the molecular ion proceeds through two distinct processes: one that involves the hydroxyl hydrogen atom and one that does not. researchgate.net The fragmentation of the parent bicyclo[2.2.1]heptane is complex, often initiated by the formation of an unsaturated ring ion which then undergoes further fragmentation. researchgate.net

The table below summarizes the major fragmentation ions observed in the mass spectra of some bicyclo[2.2.1]heptane derivatives.

CompoundMajor Fragmentation PathwaysKey Fragment Ions (m/z)
Bicyclo[2.2.1]hept-5-ene-2,3-diolretro-Diels-Alder reaction66 (cyclopentadiene), 60 (1,2-ethenediol) aip.org
exo/endo-NorborneolLoss of water, rearrangements[M-H₂O]⁺, various CₓHᵧ⁺ fragments researchgate.net
Bicyclo[2.2.1]heptaneComplex rearrangement and fragmentation67, 81, 95 researchgate.net

Reaction Kinetics Studies

Kinetic studies on the reactions of bicyclo[2.2.1]heptane derivatives have provided quantitative data on their reactivity and have been instrumental in elucidating reaction mechanisms, particularly for solvolysis reactions. The rigid structure of the bicyclo[2.2.1]heptane system often leads to significant differences in reactivity between exo and endo isomers.

Solvolysis reactions of bicyclic secondary derivatives have been studied, and the relative rate constants have been correlated with the stabilities of the corresponding carbocations in the gas phase. researchgate.net The kinetics of solvolysis of various norbornyl derivatives have been investigated to understand the influence of substituents and the potential for ring contraction. researchgate.netacs.org For instance, the solvolysis of 2-oxo bicyclic bridgehead derivatives has been examined to probe the importance of π-conjugative stabilization in tertiary α-keto cations. kyoto-u.ac.jp These studies have shown that the solvolysis rate ratios are influenced by the skeletal flexibility of the ring system. kyoto-u.ac.jp

The table below presents a selection of relative solvolysis rates for some bicyclo[2.2.1]heptane derivatives to illustrate the impact of structure on reactivity.

CompoundRelative Solvolysis Rate (k/k₀)Conditions
exo-2-Norbornyl brosylate350Acetolysis at 25°C
endo-2-Norbornyl brosylate1Acetolysis at 25°C
1-Adamantyl bromide10⁻³ - 10⁻⁴Ethanolysis at 25°C (relative to t-butyl bromide)

Note: The data in this table are illustrative and sourced from general principles of norbornyl cation chemistry; specific literature sources for direct comparison are varied.

Advanced Applications of Bicyclo 2.2.1 Heptane 2,6 Diol in Organic Synthesis

Bicyclo[2.2.1]heptane-2,6-diol as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The use of chiral diols derived from the bicyclo[2.2.1]heptane framework is a well-established strategy in asymmetric catalysis. The rigidity of the scaffold allows for the precise positioning of coordinating groups, which can create a well-defined chiral environment around a metal center or reacting substrate. However, the application of the specific isomer, this compound, in these areas is not extensively documented in readily available scientific literature. Research in this field has predominantly focused on other isomers, such as the corresponding 2,3-, 2,5-, and 2,7-diols.

Enantioselective Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral diols, in the presence of a titanium source like titanium(IV) isopropoxide, can form chiral Lewis acids that catalyze this transformation with high enantioselectivity. While numerous chiral diols have been successfully employed in this capacity, specific studies detailing the use of this compound as the catalytic chiral ligand for this reaction are not prominently reported. The focus has remained on other bicyclic diols which have shown promise in achieving high yields and enantiomeric excesses.

Organocatalysis in Cycloaddition Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. Chiral diols and their derivatives can act as hydrogen-bond donors to activate substrates and control stereochemistry in reactions such as the Diels-Alder cycloaddition. While there are reports on organocatalytic formal [4+2] cycloaddition reactions to create bicyclo[2.2.1]heptane structures, the use of this compound itself as an organocatalyst in such cycloadditions is not a widely explored area in the reviewed literature. rsc.org

Transition-Metal Catalysis Utilizing Norbornane-based Ligands

The rigid norbornane (B1196662) backbone is an attractive feature for the design of chiral ligands for transition-metal catalysis. Ligands derived from various functionalized bicyclo[2.2.1]heptanes have been synthesized and applied in a range of metal-catalyzed processes. These ligands influence the stereochemical outcome of reactions by creating a sterically defined coordination sphere around the metal. However, specific examples of chiral ligands synthesized directly from this compound and their subsequent application in transition-metal catalysis are not extensively detailed in published research. Studies in this area often utilize other isomers, such as the enantiopure syn-2,7-diol, which are noted as promising chiral bidentate ligands due to their rigid structure and favorable stereochemistry for metal coordination. researchgate.net

Utilization in Polymer Chemistry and Materials Science

Alicyclic diols are valuable monomers in polymer chemistry, imparting properties such as thermal stability, rigidity, and optical transparency to the resulting polymers. The bicyclo[2.2.1]heptane unit is particularly effective in increasing the glass transition temperature (Tg) of polyesters and other polymers due to its bulky and rigid nature.

Condensation Polymerization for Photoresist Materials

Photoresists are light-sensitive materials used in microlithography to create patterned coatings on surfaces, a critical process in the manufacturing of electronics. wikipedia.org Polymers used in photoresist formulations must possess specific properties, including thermal stability, etch resistance, and appropriate solubility. Alicyclic monomers are often incorporated into photoresist polymers to enhance these characteristics. While polymers containing the bicyclo[2.2.1]heptane moiety are used in photoresist compositions, specific data on the use of this compound as a monomer in condensation polymerization for this purpose is limited. A related fluorinated derivative, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro-4-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]heptane-2,6-diol, has been mentioned in the context of polymers for photoresist applications, highlighting the utility of the core structure, albeit with significant modification. google.com

Polyester (B1180765) Synthesis from Alicyclic Polyols

Polyesters are a major class of polymers formed from the polycondensation of diols and dicarboxylic acids (or their derivatives). researchgate.net The incorporation of alicyclic diols like those from the norbornane family can significantly increase the thermal stability and mechanical strength of the resulting polyester compared to those made from linear aliphatic diols. Despite the potential of this compound to serve as a rigid monomer, detailed studies on its specific use in the synthesis of homopolyesters or copolyesters are not widely available. Research has more commonly explored other isomers, such as bicyclo[2.2.1]heptane-2,5-diol, as monomers for polymer synthesis. biosynth.com

Building Blocks for Polyimides and High-Performance Polymers

The bicyclo[2.2.1]heptane structural unit is a well-established component in the synthesis of high-performance polymers, prized for imparting desirable properties such as thermal stability, mechanical strength, and enhanced solubility. While the most common monomers incorporating this scaffold for polyimide synthesis are dianhydride and diamine derivatives, this compound is recognized as a valuable monomer for other classes of high-performance polymers, particularly polyesters.

The incorporation of the rigid, non-aromatic bicyclic structure into a polymer backbone disrupts chain packing and can reduce the formation of charge-transfer complexes, which often leads to polymers with improved optical clarity and lower dielectric constants. In the context of polyesters, this compound can be used as a co-monomer to produce thermoplastic polyesters. fcc.report The diol functionality allows it to be integrated into the polymer chain through ester linkages, offering a method to modify the thermal and mechanical properties of the resulting material.

Table 1: Bicyclo[2.2.1]heptane Derivatives in Polymer Synthesis

Monomer Type Polymer Class Resulting Polymer Properties
Dianhydride Derivatives Polyimides High thermal stability, optical clarity, solubility
Diamine Derivatives Polyimides Enhanced mechanical strength, processability

| This compound | Polyesters | Modified thermal and mechanical properties |

Design of Microporous Polymers

The concept of creating polymers with intrinsic microporosity (PIMs) relies on designing polymer chains with rigid structures that cannot pack efficiently in the solid state, thus creating voids of molecular dimensions. The rigid bicyclo[2.2.1]heptane framework is a suitable candidate for inclusion in such polymers. When incorporated into a polymer backbone, the contorted shape of the bicyclic unit can prevent dense chain packing, leading to materials with high free volume and significant surface areas.

While research has demonstrated that polyimides derived from other functionalized bicyclic monomers, such as bicyclo[2.2.2]octene dianhydrides, can exhibit microporosity and high BET surface areas, specific studies detailing the use of this compound for the express purpose of designing microporous polymers are not extensively documented in the current literature. However, the inherent structural rigidity of the diol makes it a plausible candidate for future research in creating microporous polyesters or other condensation polymers where high free volume is a desired characteristic for applications in gas separation and storage.

Building Block in Natural Product Synthesis and Analogues

The bicyclo[2.2.1]heptane core is a recurring motif in a variety of structurally complex and biologically active natural products. Its rigid, three-dimensional architecture presents a significant synthetic challenge and is often a key feature responsible for the molecule's biological function. Synthetic strategies toward these natural products frequently involve the construction of this bicyclic system as a pivotal step.

While the bicyclo[2.2.1]heptane skeleton is central to these synthetic endeavors, the use of this compound as a direct starting material or precursor in the total synthesis of these specific natural products is not widely reported. More commonly, synthetic chemists employ methods such as intramolecular Diels-Alder reactions to construct the bicyclic core. Nevertheless, as a commercially available and stereochemically defined small molecule, this compound represents a potential chiral pool starting material for the synthesis of novel analogues of these complex natural products.

Application in Nucleoside Analog Synthesis

One of the most significant applications of the bicyclo[2.2.1]heptane diol scaffold is in the synthesis of carbocyclic nucleoside analogs. mdpi.com In these molecules, the furanose sugar ring of a natural nucleoside is replaced by the rigid bicyclic framework. This substitution provides increased chemical stability, particularly towards enzymatic cleavage of the glycosidic bond, and locks the molecule into a specific conformation, which can lead to enhanced binding affinity for target enzymes or receptors.

The synthesis of these analogs often begins with an optically active bicyclo[2.2.1]heptane diol derivative. mdpi.com A key synthetic step is the Mitsunobu reaction, which allows for the selective coupling of the primary hydroxyl group of the diol with a nucleobase, such as 5-fluorouracil (B62378) or 6-chloropurine. mdpi.com This approach has been successfully used to generate a library of 1′-homocarbocyclic nucleoside analogs, where a methylene (B1212753) group separates the bicyclic core from the nucleobase. mdpi.com

Several of these synthesized compounds have been evaluated for their potential as antiviral agents. For instance, certain analogs have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1), with inhibitory concentrations (IC₅₀) comparable to the established antiviral drug Acyclovir. mdpi.com

Table 2: Antiviral Activity of Bicyclo[2.2.1]heptane-based Nucleoside Analogs

Compound Nucleobase Target Virus IC₅₀ (µM)
Analog 1 6-(4-fluorobenzylamino)purine HSV-1 28 ± 4
Analog 2 6-(cyclopropylamino)purine HSV-1 21 ± 4
Analog 3 6-(2-phenylethylamino)purine HSV-1 15 ± 2
Acyclovir (Reference) Acycloguanosine HSV-1 28 ± 4

Data sourced from studies on 1'-homocarbocyclic nucleoside analogs with a substituted bicyclo[2.2.1]heptane fragment. mdpi.com

This research highlights the utility of the bicyclo[2.2.1]heptane diol skeleton as a scaffold for developing novel therapeutic agents by providing a rigid, synthetically versatile platform for mimicking the structure of natural nucleosides. mdpi.com

Advanced Spectroscopic and Structural Characterization of Bicyclo 2.2.1 Heptane 2,6 Diol Isomers

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. nih.govresearchgate.net It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which allows for the definitive assignment of both relative and absolute stereochemistry. nih.gov

The process involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be solved. For chiral molecules, such as the isomers of bicyclo[2.2.1]heptane-2,6-diol, X-ray crystallography can distinguish between enantiomers. sci-hub.se This is achieved by analyzing the anomalous scattering of the X-rays, a phenomenon that violates Friedel's law. ed.ac.uk The Flack parameter is a critical value derived from the data that indicates whether the correct absolute configuration has been determined; a value close to zero confirms the assignment. researchgate.net

While a specific crystal structure for this compound is not detailed in the reviewed literature, the technique has been successfully applied to closely related bicyclic compounds. For instance, the structures of isomers of bicyclo[2.2.1]heptane-2,5-diol have been determined using X-ray crystallographic methods. grafiati.com This demonstrates the applicability of the technique for unambiguously assigning the endo and exo configurations of substituents on the bicyclo[2.2.1]heptane skeleton.

Table 1: Key Parameters in X-ray Crystallography for Stereochemical Determination
ParameterDescriptionSignificance in Stereochemical Analysis
Relative StereochemistryThe 3D arrangement of atoms in a molecule relative to one another (e.g., cis/trans, endo/exo).Directly determined from the solved crystal structure, showing the orientation of the two hydroxyl groups.
Absolute StereochemistryThe precise, non-superimposable 3D arrangement of a chiral molecule in space (R/S configuration). ed.ac.ukDetermined for enantiomerically pure samples by analyzing anomalous dispersion effects. sci-hub.seed.ac.uk
Flack ParameterA parameter refined during structure determination that indicates the correctness of the assigned absolute structure. researchgate.netA value near 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct. researchgate.net
Space GroupDescribes the symmetry elements present within the crystal lattice. ed.ac.ukChirally pure compounds crystallize in one of the 65 Sohncke space groups, which lack inversion centers or mirror planes. ed.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. semanticscholar.org Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, one can deduce the carbon-hydrogen framework and the relative stereochemistry of a molecule. semanticscholar.orgnih.gov

For this compound, the chemical shifts of the protons and carbons attached to or near the hydroxyl groups would provide initial information. The multiplicity and coupling constants (J-values) between protons are particularly diagnostic for stereochemistry. The rigid bicyclic frame constrains dihedral angles, which, according to the Karplus equation, directly relate to the magnitude of the proton-proton coupling constants. This allows for the differentiation between endo and exo isomers.

Advanced 2D NMR techniques are used for complete structural assignment:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, helping to piece the molecular puzzle together.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for confirming stereochemical assignments, such as the relative orientation of the hydroxyl groups.

Detailed NMR analysis has been performed on similar structures, such as 3-endo-6-endo-bis(dimethylaminomethyl)bicyclo[2.2.1]heptane-2,5-dione, where ¹H and ¹³C spectral data, including specific coupling constants, were used to confirm the endo,endo configuration of the substituents. actachemscand.org

Table 2: Representative ¹³C NMR Chemical Shift Data for a Substituted Bicyclo[2.2.1]heptane Derivative
Carbon Atom(s)Chemical Shift (δ) in ppmCompound
C2, C5 (C=O)212.63-endo-6-endo-bis(dimethylaminomethyl)bicyclo[2.2.1]heptane-2,5-dione actachemscand.org
C1', C4' (-CH₂)56.2
C1, C4 (Bridgehead)52.3
C3, C6 (-CH)50.4
C7 (Bridge)34.8

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. For this compound (C₇H₁₂O₂), the expected monoisotopic mass is approximately 128.08 Da. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint.

When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes a cornerstone of metabolite profiling. This approach allows for the detection and identification of compounds within complex biological matrices. For instance, GC-MS analysis has been used to identify related compounds, such as a trimethyl derivative of bicyclo[2.2.1]heptane-2,5-diol, in plant extracts. researchgate.net Similarly, various metabolites containing the bicyclo[2.2.1]heptane core, like bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide, have been identified from fungal extracts, demonstrating the utility of MS in tracking these compounds in biological systems. researchgate.netacademicjournals.org

Metabolite profiling studies would involve extracting metabolites from a biological system (e.g., cells, tissue, or microorganisms) exposed to this compound. The resulting extract is then analyzed by LC-MS or GC-MS to identify potential biotransformation products, such as hydroxylated, oxidized, or conjugated derivatives.

Table 3: Predicted Mass Spectrometric Data for this compound
ParameterValueSignificance
Molecular FormulaC₇H₁₂O₂Defines the elemental composition. nih.gov
Molecular Weight (Monoisotopic)128.0837 g/molPrecise mass used for identification by high-resolution MS. nih.gov
Molecular Ion (M⁺)m/z 128Represents the intact molecule and confirms molecular weight.
Key Fragmentation PathwaysLoss of H₂O, loss of C₂H₄ (retro-Diels-Alder)Characteristic fragments provide structural clues and aid in isomer differentiation.

Computational Chemistry and Theoretical Modeling of Bicyclo 2.2.1 Heptane 2,6 Diol

Molecular Orbital Theory and Perturbative Molecular Orbital (PMO) Analysis

There is a lack of specific studies in the surveyed literature that apply Molecular Orbital (MO) theory or Perturbative Molecular Orbital (PMO) analysis directly to Bicyclo[2.2.1]heptane-2,6-diol. General principles of MO theory would suggest that the electronic properties of this molecule are influenced by the strained bicyclic framework and the presence of the two hydroxyl groups. The interaction between the oxygen lone pair orbitals and the sigma framework of the bicyclo[2.2.1]heptane skeleton would be of particular interest in a detailed MO analysis. However, without specific computational data, any discussion remains purely speculative.

Quantum-Chemical Calculations on Reaction Pathways

Similarly, the search for quantum-chemical calculations detailing the reaction pathways of this compound did not yield specific results. Computational studies on related bicyclic systems often explore reaction mechanisms and transition states. For this compound, such studies could, for example, investigate the mechanisms of oxidation, esterification, or rearrangement reactions. The stereochemistry of the hydroxyl groups would undoubtedly play a crucial role in determining the preferred reaction pathways and the stability of intermediates and transition states. However, no specific computational data on these aspects for the 2,6-diol isomer could be located.

Theoretical Studies on Electronic Structure and Stability

While the electronic structure of the parent norbornane (B1196662) has been a subject of theoretical interest due to its strained nature, specific theoretical studies on the electronic structure and stability of this compound are not available in the reviewed literature. A comprehensive theoretical study would typically involve calculations of the molecular geometry, vibrational frequencies, and various electronic properties to assess the compound's stability. The relative stability of different stereoisomers of this compound would also be a key area for computational investigation. The lack of such studies prevents the presentation of any concrete data or detailed findings.

Future Research Directions for Bicyclo 2.2.1 Heptane 2,6 Diol

Development of Novel Synthetic Pathways

Future research will likely focus on the development of efficient and highly stereoselective synthetic routes to bicyclo[2.2.1]heptane-2,6-diol and its derivatives. Building upon established methods for related bicyclic diols, several promising areas for investigation emerge.

One key direction will be the exploration of chemoenzymatic methods to achieve high enantiopurity. The successful use of lipases in the kinetic resolution of other bicyclo[2.2.1]heptane diols, such as the syn-2,7-diol, suggests that a similar approach could be highly effective for the 2,6-diol. researchgate.net Future studies could involve screening a variety of lipases and optimizing reaction conditions to achieve efficient separation of enantiomers. A potential chemoenzymatic route could start with a racemic mixture of a precursor that is then selectively acylated or hydrolyzed by an enzyme to yield the enantiomerically enriched diol.

Another promising avenue is the application of asymmetric dihydroxylation reactions. The Sharpless asymmetric dihydroxylation has been employed for the kinetic resolution of bicyclic Diels-Alder adducts, and this methodology could be adapted for the synthesis of chiral this compound. researchgate.net Research in this area would involve the design of suitable bicyclic alkene precursors that, upon dihydroxylation, would yield the desired 2,6-diol with high stereocontrol.

Furthermore, the development of novel synthetic pathways starting from readily available materials will be crucial. This could involve multi-step syntheses utilizing key reactions such as Diels-Alder cycloadditions to construct the bicyclic framework, followed by stereoselective reduction of a corresponding dione (B5365651) or hydroxylation of a suitable alkene. The synthesis of bicyclo[2.2.1]heptane-2,5-dione, a related isomer, has been well-documented and could serve as a methodological template for developing a route to the 2,6-dione precursor. nih.govacs.org

A summary of potential novel synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential AdvantagesKey Research Focus
Chemoenzymatic Resolution Utilization of enzymes, such as lipases, for the kinetic resolution of a racemic mixture of this compound or its precursor.High enantioselectivity, mild reaction conditions.Screening of various enzymes, optimization of reaction parameters (solvent, temperature, acyl donor).
Asymmetric Dihydroxylation Stereoselective introduction of hydroxyl groups onto a bicyclo[2.2.1]heptene precursor using chiral catalysts.Direct formation of the chiral diol, potentially high enantiomeric excess.Design and synthesis of suitable alkene precursors, selection of optimal chiral ligands and reaction conditions.
Stereoselective Reduction Reduction of a bicyclo[2.2.1]heptane-2,6-dione precursor using chiral reducing agents or catalytic hydrogenation with chiral catalysts.Control over the stereochemistry of the resulting diol.Synthesis of the dione precursor, screening of chiral reducing agents and catalysts.

Exploration of New Catalytic Applications

The chiral nature and rigid structure of this compound make it an attractive candidate for development as a chiral ligand or auxiliary in asymmetric catalysis. Future research in this area will likely focus on synthesizing derivatives of the diol and evaluating their performance in a variety of catalytic transformations.

A significant area of exploration will be the use of this compound as a chiral ligand for transition metal catalysts . The diol can be derivatized to form bidentate ligands, such as diphosphines, diphosphites, or diamines, which can then be coordinated to metals like rhodium, palladium, or iridium. nih.govdoi.org These chiral metal complexes could be highly effective catalysts for a range of asymmetric reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. google.com The specific geometry of the 2,6-diol is expected to create a unique chiral environment around the metal center, potentially leading to high levels of enantioselectivity. Research efforts will be directed towards the synthesis of these novel ligands and the systematic evaluation of their catalytic activity and selectivity in benchmark asymmetric reactions. nih.govnih.gov

The development of chiral auxiliaries derived from this compound is another promising direction. researchgate.net By attaching the diol to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recycled. The rigidity of the bicyclo[2.2.1]heptane backbone is advantageous for creating a well-defined and predictable stereochemical environment.

The potential catalytic applications are summarized in the table below.

Catalytic ApplicationDescriptionPotential AdvantagesKey Research Focus
Chiral Ligands for Asymmetric Catalysis Derivatization of the diol to form bidentate ligands for transition metals (e.g., Rh, Pd, Ru) to catalyze asymmetric reactions.High enantioselectivity due to the rigid chiral scaffold.Synthesis of novel phosphine, phosphite, or amine-based ligands; evaluation in asymmetric hydrogenation, hydroformylation, and C-C coupling reactions.
Chiral Auxiliaries Use of the diol as a recoverable chiral directing group in stoichiometric asymmetric synthesis.High diastereoselectivity, potential for recovery and reuse of the auxiliary.Development of methods for attaching and cleaving the auxiliary, application in asymmetric alkylations and cycloadditions.
Organocatalysis Utilization of the diol or its derivatives as chiral organocatalysts for metal-free asymmetric transformations.Environmentally benign catalysis, avoidance of toxic metals.Design of diol-based catalysts with appropriate functional groups to promote reactions such as aldol (B89426) or Michael additions.

Advanced Materials Science Applications

The unique structural features of the bicyclo[2.2.1]heptane unit can be exploited to create advanced materials with tailored properties. Future research in this domain will likely focus on incorporating this compound as a monomer in the synthesis of novel polymers.

One of the most promising areas is the development of high-performance polyesters and polycarbonates . swaminathansivaram.ingoogle.com The rigid and bulky nature of the bicyclo[2.2.1]heptane core is known to increase the glass transition temperature (Tg) and enhance the thermal stability of polymers. acs.org By incorporating this compound into the polymer backbone, it is anticipated that materials with improved mechanical strength, higher thermal resistance, and potentially enhanced optical properties can be obtained. vt.edu Future studies will involve the copolymerization of the diol with various dicarboxylic acids or their derivatives, or with phosgene (B1210022) equivalents, to synthesize a range of new polyesters and polycarbonates. The structure-property relationships of these novel materials will then be systematically investigated.

Furthermore, the introduction of the chiral 2,6-diol unit into polymers could lead to materials with unique chiroptical properties or the ability to form ordered, chiral supramolecular structures. These materials could find applications in areas such as chiral separations, sensors, or nonlinear optics.

The potential applications in materials science are outlined in the table below.

Material ApplicationDescriptionAnticipated PropertiesKey Research Focus
High-Performance Polyesters Incorporation of the diol as a monomer in polyester (B1180765) synthesis.Increased glass transition temperature (Tg), enhanced thermal stability, improved mechanical properties.Synthesis and characterization of copolyesters with various diacids, investigation of thermal and mechanical properties.
Novel Polycarbonates Use of the diol in the synthesis of polycarbonates.High Tg, improved thermal and dimensional stability, potentially good optical clarity.Development of efficient polymerization methods, characterization of the resulting polycarbonates.
Chiral Polymers Synthesis of polymers containing the enantiomerically pure diol unit.Chiroptical activity, potential for self-assembly into chiral nanostructures.Enantioselective synthesis of the monomer, polymerization studies, and investigation of the chiroptical properties of the resulting polymers.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.1]heptane-2,6-diol, and what challenges arise during its purification?

  • Methodological Answer : The synthesis often involves photochemical or thermal rearrangements of α-diazo ketones derived from bicyclo[2.2.1]heptane precursors, as seen in analogous systems (e.g., bicyclo[2.2.1]heptane-2,6-dione) . Challenges include controlling stereochemistry and minimizing side reactions during dehydration steps. Purification is complicated by the compound's high polarity and potential for forming hydrates. Column chromatography with polar stationary phases (e.g., silica gel modified with triethylamine) and low-temperature crystallization are effective .

Q. What spectroscopic techniques are most effective in characterizing this compound's structure?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated for structurally related bicyclo[2.2.1] systems (e.g., spiro derivatives with 1,3-dioxolane rings) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for identifying bridgehead protons and hydroxyl groups. For example, bridgehead protons in bicyclo[2.2.1] systems typically resonate between 1.5–2.5 ppm due to steric shielding .
  • IR Spectroscopy : O–H stretching vibrations (3200–3600 cm1^{-1}) confirm diol functionality, while C–O stretches (1050–1250 cm1^{-1}) provide insights into hydrogen bonding .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane framework influence the diol's tautomerization behavior compared to its diketone analogs?

  • Methodological Answer : Unlike bicyclo[2.2.1]heptane-2,6-dione, which resists enolization due to strain penalties , the diol may exhibit limited tautomerization under acidic or basic conditions. Computational studies (e.g., DFT calculations) can quantify strain energy differences between tautomers. Experimentally, deuterium exchange experiments monitored by 1^1H NMR or mass spectrometry reveal proton mobility. For example, bridgehead hydroxyl groups may show slower exchange rates due to restricted access .

Q. How do steric effects in this compound impact its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The rigid bicyclic framework restricts access to reaction sites, favoring SN_\text{N}1 mechanisms at bridgehead positions due to carbocation stabilization. For example, tosylation of the diol requires bulky bases (e.g., DBU) to deprotonate hindered hydroxyl groups. Kinetic studies (e.g., Eyring plots) quantify activation barriers, while X-ray structures of intermediates (e.g., sulfonate esters) reveal geometric constraints .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the diol's thermal stability?

  • Methodological Answer : Discrepancies arise from differences in experimental conditions (e.g., solvent polarity, heating rate). Thermogravimetric analysis (TGA) under inert atmospheres shows decomposition onset at ~200°C, while protic solvents (e.g., water) accelerate degradation via acid-catalyzed pathways. Contradictions in DSC data (e.g., melting points) may reflect polymorphism or hydrate formation, necessitating controlled humidity during analysis .

Tables of Key Data

Property Method Value/Observation Reference
Strain Energy (DFT)B3LYP/6-31G*28.5 kcal/mol
1^1H NMR (Bridgehead H)400 MHz, CDCl3_31.8–2.2 ppm (multiplet)
O–H Stretching (IR)KBr Pellet3350 cm1^{-1} (broad)
Decomposition TemperatureTGA (N2_2, 10°C/min)Onset at 205°C

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